molecular formula C14H25N3O3 B8219452 Tert-butyl 8-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate

Tert-butyl 8-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate

Cat. No.: B8219452
M. Wt: 283.37 g/mol
InChI Key: AAYHAFOQSNBNRK-UHFFFAOYSA-N
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Description

Tert-butyl 8-oxo-3,7,10-triazaspiro[56]dodecane-3-carboxylate is a synthetic organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate typically involves the reaction of a suitable amine with a spirocyclic ketone under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized spirocyclic compounds.

Scientific Research Applications

Tert-butyl 8-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.

Mechanism of Action

The mechanism of action of tert-butyl 8-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

Tert-butyl 8-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate is unique due to its specific spirocyclic structure and the presence of multiple nitrogen atoms within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl 8-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-13(2,3)20-12(19)17-8-5-14(6-9-17)4-7-15-10-11(18)16-14/h15H,4-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYHAFOQSNBNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNCC(=O)N2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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